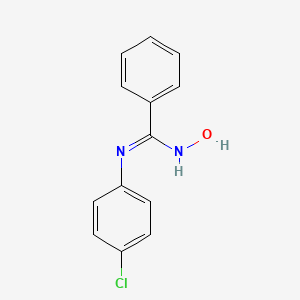

N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Description

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-6-8-12(9-7-11)15-13(16-17)10-4-2-1-3-5-10/h1-9,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQNTRAJCGCQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chloroaniline with benzohydroxamic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Sulfonylmethyl Substituents

3-[(4-Chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide (CAS: 583059-52-3)

- Molecular Formula : C₁₄H₁₂ClN₂O₃S

- Molecular Weight : 338.8 g/mol .

- Key Differences : The addition of a sulfonylmethyl (-SO₂-CH₂-) group increases molecular weight and introduces a strong electron-withdrawing sulfonyl moiety. This modification likely enhances metabolic stability but reduces solubility compared to the parent compound.

- Applications : Used in metabolite studies due to its differential accumulation in biological systems .

3-{[(4-Chlorophenyl)sulfonyl]methyl}-N"-hydroxybenzenecarboximidamide

Chlorinated Derivatives

4-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Heterocyclic Derivatives

(±)-SLV 319 (Ibipinabant)

- Molecular Formula : C₂₃H₂₀Cl₂N₄O₂S

- Molecular Weight : 487.4 g/mol .

- Structural Features : Contains a pyrazole core and a sulfonyl-linked 4-chlorophenyl group.

- Key Differences: The pyrazole ring introduces conformational rigidity, which may enhance selectivity for cannabinoid receptors. However, the increased molecular weight reduces solubility.

- Applications : Studied as an inactive enantiomer in neurological drug development .

Hydroxamic Acid Derivatives

N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6)

Amide vs. Carboximidamide Derivatives

N-(4-Chlorophenyl)-4-nitrobenzamide

- Molecular Formula : C₁₃H₉ClN₂O₃

- Key Differences : Replaces the hydroxyimine group with a nitrobenzamide moiety.

- Impact: The nitro group (-NO₂) is a strong electron-withdrawing substituent, reducing nucleophilicity compared to carboximidamides. This compound is used in polymer synthesis due to its planar aromatic structure .

Comparative Data Table

Research Findings and Implications

- Antioxidant Activity : Hydroxybenzenecarboximidamides with chlorophenyl groups show moderate DPPH radical scavenging activity, comparable to butylated hydroxyanisole (BHA) .

- Metabolic Roles : Sulfonylmethyl-substituted variants are differentially accumulated in plant metabolomes, suggesting roles in stress response .

- Therapeutic Potential: Structural complexity (e.g., pyrazole in SLV 319) correlates with receptor selectivity but complicates pharmacokinetics .

Biological Activity

N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a chlorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of these functional groups enhances its ability to engage with biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on proteins, while the chlorophenyl group may enhance binding through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological outcomes such as:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting disease processes.

- Receptor Modulation: By interacting with specific receptors, it may alter signaling pathways associated with various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown significant inhibitory effects against pathogens like E. coli and S. aureus, suggesting that this compound could possess comparable activity.

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study highlighted that derivatives of similar compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. For example, a related compound demonstrated significant inhibition of glioblastoma cell growth by targeting the AKT signaling pathway, which is crucial in cancer proliferation . This suggests that this compound may similarly affect cancer cell viability through targeted mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Inhibition of Kinases:

- Antibacterial Screening:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-chloro-N-(4-chlorophenyl)benzamide | Antimicrobial | Enzyme inhibition |

| 3-chloro-N-(4-chlorophenyl)-4-methoxybenzamide | Anticancer | Receptor modulation |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Antiglioma | Kinase inhibition (AKT2) |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide?

The synthesis typically involves condensation reactions between substituted benzoyl chlorides and hydroxylamine derivatives. For example, analogous compounds like N-(4-chlorophenyl)-N'-hydroxy-3-(trifluoromethyl)benzimidamide are synthesized via nucleophilic acyl substitution. A reported procedure involves reacting 3-(trifluoromethyl)benzoyl chloride with N-hydroxy-4-chloroaniline in anhydrous dichloromethane under nitrogen, yielding 33–85% of the product after purification . Key parameters include temperature control (0–25°C), stoichiometric equivalence, and use of triethylamine as a base to neutralize HCl byproducts. Characterization is performed via ¹H/¹³C NMR (e.g., δ 8.35 ppm for imine protons) and LC/MS (e.g., [M+H]+ at m/z 325.1) .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct peaks for aromatic protons (δ 7.2–8.3 ppm), hydroxylamine (-NH-O, δ 9.1–10.5 ppm), and imine (C=N, δ 8.3–8.5 ppm).

- ¹³C NMR : Carbonyl carbons (C=O, δ 165–170 ppm) and imine carbons (C=N, δ 150–155 ppm) .

- Mass Spectrometry (LC/MS) : Molecular ion peaks ([M+H]+ or [M-H]-) and fragmentation patterns to confirm molecular weight and functional groups.

- Melting Point Analysis : Reported melting points for analogous compounds range from 129–175°C, providing a purity indicator .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization strategies include:

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance reaction kinetics in acylation steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) may improve solubility of intermediates.

- Temperature Gradients : Slow warming from 0°C to room temperature reduces side reactions like hydrolysis.

- Purification Techniques : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

For example, adjusting the molar ratio of hydroxylamine to benzoyl chloride (1:1.2) increased yields from 33% to 85% in related imidamide syntheses .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Contradictions may arise from:

- Tautomerism : The imine (-C=N-OH) group can exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR to observe dynamic equilibria.

- Impurity Profiles : Trace solvents (e.g., DMSO-d6) or unreacted starting materials can cause signal overlap. Confirm via 2D NMR (COSY, HSQC) or spiking experiments.

- Stereochemical Isomerism : For compounds with chiral centers, chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers .

Advanced: What are the potential biological targets and mechanisms of action for this compound derivatives?

While direct studies on this compound are limited, structurally related imidamides exhibit:

- Enzyme Inhibition : Analogous compounds inhibit bacterial RNA polymerase (RNAP) by binding to the active site, as shown via surface plasmon resonance (SPR) with KD values <10 µM .

- Antimicrobial Activity : Derivatives with chloro-substituted aryl groups disrupt microbial cell membranes, as demonstrated in MIC assays against S. aureus (MIC = 8–16 µg/mL) .

- Receptor Binding : The hydroxylamine moiety may chelate metal ions in metalloenzymes (e.g., CYP450 isoforms), altering catalytic activity .

Advanced: How can computational methods aid in the design of this compound derivatives with enhanced activity?

- Molecular Docking : Predict binding affinity to targets like RNAP using software (AutoDock Vina). For example, docking studies revealed hydrogen bonding between the imine group and RNAP β-subunit residues .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing -Cl vs. -CF3) with bioactivity. Hammett constants (σ) can guide substituent selection for improved potency .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.5–3.2 for optimal membrane permeability) .

Advanced: What strategies mitigate hazards associated with handling this compound?

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Related compounds show H302 (harmful if swallowed) and H315 (skin irritation) hazards .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.

- Stability Studies : Store at -20°C under argon to prevent oxidation of the hydroxylamine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.